molecular formula C16H24N2O2 B1307442 Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate CAS No. 1022605-11-3

Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate

Cat. No.: B1307442
CAS No.: 1022605-11-3
M. Wt: 276.37 g/mol
InChI Key: KDBWMCGWFKBCFT-UHFFFAOYSA-N
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Description

Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate (CAS: 1022605-11-3; MDL: MFCD05662446) is a pyrrolidine-based carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 3-position and a para-tolyl (4-methylphenyl) substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₇H₂₄N₂O₂, with a molecular weight of 288.39 g/mol . This compound is commercially available at 95% purity (Combi-Blocks, Catalog #QA-1068) and is primarily employed as a synthetic intermediate in pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-[4-(4-methylphenyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-17-10-14(13)18-15(19)20-16(2,3)4/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBWMCGWFKBCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393554
Record name tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022605-11-3
Record name tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Amines on Pyrrolidine Derivatives

  • The Boc protection is generally performed by stirring the amine substrate with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIEA) at room temperature or slightly elevated temperatures.
  • Solvents like dichloromethane (DCM), acetonitrile, or glycerol can be used.
  • Reaction times vary from 1 hour to 24 hours depending on the substrate and conditions.
  • The reaction progress is monitored by TLC or NMR.
  • After completion, the reaction mixture is worked up by aqueous extraction and purified by column chromatography or recrystallization.

Example conditions:

Reagent/Condition Details
Amine substrate Pyrrolidine derivative with p-tolyl group
Boc reagent Di-tert-butyl dicarbonate ((Boc)2O)
Base Triethylamine (TEA), DIEA
Solvent DCM, acetonitrile, glycerol
Temperature Room temperature to 75 °C
Reaction time 1–24 hours
Purification Silica gel chromatography or recrystallization

This method yields tert-butyl carbamate derivatives with high purity and yields typically ranging from 60% to 98% depending on the substrate and conditions.

Nucleophilic Substitution and Coupling Reactions

  • The p-tolyl group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions on a halogenated pyrrolidine intermediate.
  • Microwave-assisted heating at 75 °C for 30 minutes has been reported to facilitate coupling reactions involving p-tolyl amines and pyrrolidine carbamates.
  • Bases such as N,N-diisopropylethylamine are used to scavenge acids formed during the reaction.
  • After coupling, the product is purified by silica gel chromatography.

Intramolecular Decarboxylative Amination (Alternative Method)

  • A base-mediated intramolecular decarboxylative amination approach has been reported for related carbamate derivatives.
  • This involves the use of alkali bases like cesium carbonate (Cs2CO3) in solvents such as acetonitrile or toluene at elevated temperatures (~100 °C).
  • The reaction proceeds via decarboxylation of alkanoyloxycarbamates to form alkylamines.
  • This method can be adapted for the synthesis of tert-butyl carbamate derivatives on pyrrolidine rings, offering moderate to good yields (up to 85% under optimized conditions).

Representative Data Table of Preparation Conditions and Yields

Entry Substrate/Starting Material Reagents & Conditions Yield (%) Notes
1 Pyrrolidine amine with p-tolyl substituent (Boc)2O, TEA, DCM, RT, 12 h 90–98 Standard Boc protection
2 Halogenated pyrrolidine intermediate p-Tolyl amine, DIEA, microwave, 75 °C, 30 min 49–70 Coupling reaction with microwave
3 Alkanoyloxycarbamate derivative Cs2CO3, CH3CN, 100 °C, 1 h 57–85 Base-mediated decarboxylative amination
4 Pyrrolidine amine (Boc)2O, glycerol, RT, 1–3 h 95–98 Solvent-free or green solvent approach

Research Findings and Notes

  • Base selection is critical: tertiary amines like triethylamine and N,N-diisopropylethylamine are preferred for Boc protection steps due to their ability to neutralize acid byproducts without nucleophilic interference.
  • Microwave-assisted synthesis accelerates coupling reactions, reducing reaction times from hours to minutes while maintaining good yields.
  • Green chemistry approaches using glycerol as a solvent for Boc protection have been demonstrated, offering high yields and easy catalyst recovery.
  • Purification is typically achieved by silica gel chromatography using mixtures of dichloromethane and ethyl acetate, sometimes with a small percentage of triethylamine to prevent carbamate decomposition during chromatography.
  • The intramolecular decarboxylative amination method provides an alternative route to alkylamine carbamates but requires careful control of temperature and base equivalents for optimal yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate belongs to a class of Boc-protected pyrrolidine and pyridine derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Applications
This compound 1022605-11-3 C₁₇H₂₄N₂O₂ 288.39 p-Tolyl, Boc Stable at room temperature Amine protection, medicinal intermediates
Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate 1021339-30-9 C₁₀H₁₃ClN₂O₃ 244.67 Chloro, hydroxy, Boc Storage: Room temperature Synthetic building block
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate 169452-10-2 C₁₆H₂₃ClN₂O₂ 310.82 Chlorobenzyl, Boc Density: 1.17 g/cm³; pKa: 12.30 Chiral intermediates
Tert-butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate N/A C₁₂H₂₄N₂O₂ 228.33 Isopropyl, Boc Data not reported Stereoselective synthesis

Key Analysis

Structural Variations :

  • Substituent Effects : The p-tolyl group in this compound increases lipophilicity compared to electron-withdrawing groups like chloro (e.g., in 4-chloro-3-hydroxypyridin-2-ylcarbamate) or polar hydroxy moieties . This difference may influence solubility and membrane permeability in drug design.
  • Chiral Centers : Compounds like (S)-tert-butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate and ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate introduce stereochemical complexity, making them valuable for enantioselective synthesis .

Physical Properties: The chlorobenzyl derivative exhibits a higher molecular weight (310.82 g/mol) and density (1.17 g/cm³) due to the bulky aromatic substituent, whereas the isopropyl analog is lighter (228.33 g/mol) .

Applications :

  • Medicinal Chemistry : The p-tolyl derivative is used in structure-activity relationship (SAR) studies, leveraging its aromatic ring for π-π interactions in target binding .
  • Chiral Synthesis : The (S)-chlorobenzyl variant serves as a precursor for asymmetric catalysis, highlighting the role of stereochemistry in bioactive molecule development .

Commercial Availability :

  • This compound is priced competitively (similar to 4-chloro-3-hydroxypyridin-2-ylcarbamate at ~$400/g), reflecting its niche use in research .

Biological Activity

Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate, commonly referred to as M4 , is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of M4, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₂₄N₂O₂
  • Molecular Weight : 280.38 g/mol
  • CAS Number : 1022605-11-3

The compound features a pyrrolidine ring substituted with a tert-butyl group and a p-tolyl group, which contributes to its pharmacological properties.

M4 exhibits multiple mechanisms that contribute to its biological activity:

  • Enzyme Inhibition :
    • M4 acts as an inhibitor of β-secretase (IC₅₀ = 15.4 nM) and acetylcholinesterase (Kᵢ = 0.17 μM), enzymes involved in the pathogenesis of Alzheimer's disease through the modulation of amyloid-beta peptide (Aβ) aggregation and cholinergic signaling .
  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that M4 reduces levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ₁₄₂, suggesting a protective effect against neuroinflammation .
  • Antioxidant Activity :
    • Although M4 showed moderate antioxidant effects, it significantly inhibited Aβ aggregation (85% inhibition at 100 μM), indicating its potential role in mitigating oxidative stress associated with neurodegeneration .

In Vitro Studies

In vitro experiments have highlighted M4's protective effects on astrocytes:

  • Astrocyte Cultures : M4 was shown to decrease TNF-α levels in astrocytes treated with Aβ₁₄₂, although not significantly compared to controls. This suggests that while M4 provides some protection, the interaction dynamics with Aβ may limit its efficacy .

In Vivo Studies

In vivo assessments using animal models have provided insights into the bioavailability and efficacy of M4:

  • Scopolamine Model in Rats : When administered to rats, M4 did not show significant differences compared to galantamine, another cholinesterase inhibitor. This outcome was attributed to the compound's limited bioavailability in the brain .

Comparative Biological Activity

The following table summarizes the biological activities and effects of M4 compared to other compounds used in similar studies:

Compoundβ-Secretase InhibitionAcetylcholinesterase InhibitionAnti-inflammatory EffectAβ Aggregation Inhibition
This compoundIC₅₀ = 15.4 nMKᵢ = 0.17 μMModerate reduction in TNF-α85% at 100 μM
GalantamineYesYesSignificantModerate
DonepezilYesYesModerateLow

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and carbamate protection. For example:

  • Step 1 : React 4-p-tolylpyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Catalytic DMAP or triethylamine accelerates Boc protection .
  • Step 2 : Optimize reaction temperature (0–25°C) to minimize side reactions like tert-butyl group cleavage. Monitor completion via TLC or HPLC .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yields >70% are achievable with rigorous exclusion of moisture .

Q. Key Parameters for Optimization :

FactorOptimal RangeImpact on Yield
SolventTHF/DCMMinimizes Boc group hydrolysis
Temperature0–25°CPrevents thermal decomposition
Catalyst5–10 mol% DMAPAccelerates reaction kinetics

Q. How should researchers approach the purification and characterization of this compound to ensure structural integrity?

Methodological Answer:

  • Purification : After synthesis, residual amines or Boc-deprotected byproducts are common. Use preparative HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation (>95%) .
  • Characterization :
    • NMR : Confirm the tert-butyl group (δ 1.2–1.4 ppm, singlet) and carbamate carbonyl (δ 155–160 ppm in ¹³C NMR). Aromatic protons from p-tolyl appear at δ 7.1–7.3 ppm .
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 305.2 (C₁₇H₂₄N₂O₂). Fragmentation peaks at m/z 249.1 (loss of tert-butyl) validate the Boc group .
  • Purity Assessment : Use HPLC-DAD (λ = 254 nm) with retention time matching authentic standards. Residual solvents (e.g., DCM) must comply with ICH Q3C limits .

Advanced Research Questions

Q. What computational methods are suitable for predicting the conformational stability of the tert-butyl group in this compound, and how do solvent interactions influence this?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to model axial vs. equatorial tert-butyl conformers. Solvent effects (e.g., chloroform vs. water) are critical: explicit solvent molecules in simulations better replicate experimental NMR data .
  • MD Simulations : Run 50 ns trajectories in GROMACS with OPLS-AA forcefield to assess torsional dynamics of the pyrrolidine ring. Solvent polarity stabilizes the tert-butyl group via hydrophobic interactions .
  • Key Finding : In apolar solvents, the tert-butyl group adopts an axial position (ΔG = –2.3 kcal/mol), while polar solvents favor equatorial conformers due to dipole stabilization .

Q. How can researchers resolve contradictions in reported reaction mechanisms involving similar carbamate derivatives, and what analytical strategies validate proposed pathways?

Methodological Answer:

  • Contradiction Analysis : For conflicting reports on carbamate reactivity (e.g., acid sensitivity vs. stability):
    • Kinetic Studies : Use stopped-flow UV-Vis to measure Boc deprotection rates under varying pH (1–5). Tert-butyl carbamates typically degrade at pH < 2 .
    • Isotopic Labeling : Synthesize ¹³C-labeled Boc derivatives to trace cleavage pathways via 2D NMR or IR .
  • Case Study : Discrepancies in tert-butyl group stability under oxidative conditions (e.g., H₂O₂) are resolved by EPR spectroscopy, identifying radical intermediates that accelerate decomposition .

Q. Validation Workflow :

Hypothesize competing mechanisms (e.g., SN1 vs. SN2).

Design control experiments (e.g., stereochemical inversion tests).

Cross-validate with multiple techniques (NMR, MS, kinetic profiling) .

Q. What strategies mitigate steric hindrance challenges during functionalization of the pyrrolidine ring in this compound?

Methodological Answer:

  • Directed C–H Activation : Use Pd(OAc)₂ with bulky ligands (e.g., JohnPhos) to functionalize the 2-position of the pyrrolidine ring. Steric maps (calculated via MOE) predict accessible reaction sites .
  • Microwave-Assisted Synthesis : High-temperature (120°C) conditions overcome kinetic barriers in SNAr reactions with electron-deficient aryl halides .
  • Protecting Group Engineering : Replace tert-butyl with smaller groups (e.g., Fmoc) temporarily to improve accessibility, then reinstall Boc post-functionalization .

Q. Safety & Handling

  • Storage : –20°C under argon; shelf life >2 years .
  • Incompatibilities : Strong acids (HCl, TFA) and oxidizers (H₂O₂) degrade the Boc group. Use explosion-proof equipment in large-scale reactions .

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